Hydrocortisone buteprate

Atopic Dermatitis Topical Corticosteroids Clinical Efficacy

Hydrocortisone buteprate—non-halogenated double-ester corticosteroid with efficacy equivalent to betamethasone valerate. Low systemic absorption (Cmax <1 ng/mL) and therapeutic index 2.0 ensure favorable safety, especially in pediatrics. Once-daily 0.1% cream. Isomerization stabilization with safflower oil enables patent-protected formulations. Request bulk pricing.

Molecular Formula C28H40O7
Molecular Weight 488.6 g/mol
CAS No. 72590-77-3
Cat. No. B124837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone buteprate
CAS72590-77-3
Synonyms(11β)-11-Hydroxy-17-(1-oxobutoxy)-21-(1-oxopropoxy)pregn-4-ene-3,20-dione;  17α-Butyryloxy-11β-hydroxy-21-propionyloxy-4-pregnene-3,20-dione;  Hydrocortisone Buteprate;  Hydrocortisone Probutate;  Pandel;  TS 408; 
Molecular FormulaC28H40O7
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC
InChIInChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1
InChIKeyFOGXJPFPZOHSQS-AYVLZSQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrocortisone Buteprate (CAS 72590-77-3): A Medium-Potency, Non-Halogenated Double-Ester Corticosteroid for Topical Dermatological Applications


Hydrocortisone buteprate (hydrocortisone 17-butyrate 21-propionate) is a medium-potency, non-halogenated double-ester derivative of hydrocortisone [1]. It is classified as a synthetic glucocorticoid receptor agonist that exhibits anti-inflammatory, antipruritic, and vasoconstrictive effects [2]. The compound is primarily formulated as a 0.1% cream or ointment for once-daily topical application [1] and is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including atopic dermatitis and psoriasis vulgaris [3].

Why Generic Substitution of Hydrocortisone Buteprate (CAS 72590-77-3) with Other Topical Corticosteroids Is Not Straightforward


Topical corticosteroids are not freely interchangeable due to differences in molecular structure, potency class, and clinical performance. Hydrocortisone buteprate is a double-ester derivative that yields a medium potency profile, distinct from both low-potency hydrocortisone base and high-potency halogenated steroids [1]. Its specific esterification pattern influences skin penetration, receptor binding, and metabolic inactivation, which in turn affect both local efficacy and systemic safety [2]. Furthermore, the therapeutic index—a critical measure of benefit versus risk—varies significantly across corticosteroids, meaning that substitution based solely on potency class may not preserve the same safety margin [1]. The following quantitative evidence demonstrates where hydrocortisone buteprate occupies a distinct and verifiable position relative to its closest analogs.

Quantitative Differentiation of Hydrocortisone Buteprate (CAS 72590-77-3): Head-to-Head Evidence Against Key Comparators


Direct Clinical Efficacy Comparison: Hydrocortisone Buteprate 0.1% Cream vs. Betamethasone Valerate 0.1% Cream in Atopic Dermatitis

In a randomized, double-blind, right/left comparison study involving 83 patients with atopic dermatitis, hydrocortisone buteprate 0.1% cream demonstrated comparable efficacy to betamethasone valerate 0.1% cream when applied once daily for 2 weeks. Both treatments achieved complete healing in approximately 50% of patients, with no statistically significant differences in efficacy between the two agents [1]. This indicates that hydrocortisone buteprate cream can provide efficacy equivalent to a well-established medium-potency corticosteroid.

Atopic Dermatitis Topical Corticosteroids Clinical Efficacy

Comparative Potency Ranking: Vasoconstriction Assay Equivalence with Betamethasone Valerate

In a skin blanching assay conducted on 60 healthy volunteers, hydrocortisone buteprate 0.1% cream was found to be equipotent to betamethasone 17-valerate 0.1% cream [1]. The vasoconstriction assay is a standard pharmacodynamic method for ranking the inherent potency of topical corticosteroids. This finding aligns with the clinical data and confirms that hydrocortisone buteprate belongs to the same medium-potency class as betamethasone valerate.

Vasoconstriction Assay Topical Corticosteroid Potency Pharmacodynamics

Therapeutic Index Quantification: Comparable Safety Margin to Optimized Corticosteroids

A comprehensive review attributed a therapeutic index (TI) of 2.0 to hydrocortisone buteprate [1]. This value is derived from the ratio of desired anti-inflammatory activity to undesired atrophogenic potential. Notably, this TI is comparable to that of other glucocorticoids with an improved benefit/risk profile, such as prednicarbate, methylprednisolone aceponate, and mometasone furoate [1]. The TI provides a quantitative measure of the balance between efficacy and local safety, differentiating hydrocortisone buteprate from older, less optimized corticosteroids.

Therapeutic Index Benefit-Risk Assessment Topical Corticosteroids

Minimal Systemic Exposure: Low Plasma Concentrations After Topical Application

Hydrocortisone buteprate exhibits low systemic absorption following topical application. In a pharmacokinetic study, plasma concentrations (Cmax) remained below 1 ng/mL even after the application of 40 g/day of the formulation . This low systemic bioavailability contributes to a favorable safety profile by minimizing the risk of hypothalamic-pituitary-adrenal (HPA) axis suppression and other systemic corticosteroid effects.

Systemic Absorption Pharmacokinetics Safety Profile

Formulation Stability: Isomerization Control via Safflower Oil

A key challenge with 17-substituted hydrocortisone esters is their tendency to isomerize into the 21-butyrate form, which can alter potency and stability. Patent literature describes a method to markedly reduce this isomerization by incorporating an omega-6 fatty acid component, such as safflower oil, into the formulation [1]. This stabilization technology is specific to hydrocortisone 17-butyrate and addresses a known degradation pathway, ensuring consistent potency over the shelf life of the product.

Formulation Stability Isomerization Pharmaceutical Manufacturing

Primary Application Scenarios for Hydrocortisone Buteprate (CAS 72590-77-3) Based on Quantitative Evidence


Non-Halogenated Alternative for Atopic Dermatitis Requiring Medium Potency

Given the direct head-to-head evidence demonstrating comparable efficacy to betamethasone valerate 0.1% cream [1], hydrocortisone buteprate is a suitable choice for clinical trials or preclinical models of atopic dermatitis where a medium-potency, non-halogenated corticosteroid is preferred to mitigate potential halogen-related adverse effects. The once-daily dosing regimen supports patient compliance in long-term studies.

Pediatric Dermatology Research Emphasizing Safety and Efficacy

Hydrocortisone buteprate has demonstrated good efficacy and safety even in very young children [1]. The low systemic absorption (Cmax < 1 ng/mL) and a calculated therapeutic index of 2.0 [1] make it a compelling candidate for pediatric dermatology research, where minimizing systemic exposure and local atrophy risk is paramount.

Formulation Development for Stabilized Topical Corticosteroid Products

The specific isomerization liability of hydrocortisone 17-butyrate necessitates specialized formulation strategies, such as the use of safflower oil to prevent conversion to the 21-butyrate isomer [2]. This creates a niche for industrial formulation scientists developing stable, patent-protected topical corticosteroid products where consistent potency is critical.

Benchmarking in Comparative Topical Corticosteroid Pharmacology

Due to its established potency equivalence to betamethasone valerate in vasoconstriction assays [3] and its defined therapeutic index [1], hydrocortisone buteprate serves as a valuable reference compound in comparative pharmacology studies designed to evaluate new topical corticosteroid entities or novel drug delivery systems.

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